

Atazanavir-d5: A Technical Overview of its Chemical Structure and Synthesis

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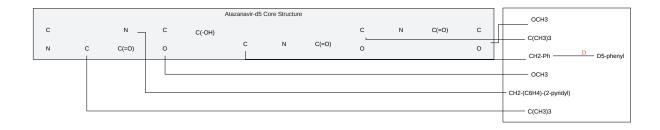
Introduction

Atazanavir-d5 is the deuterium-labeled analogue of Atazanavir, a potent azapeptide protease inhibitor used in the treatment of HIV-1 infection.[1][2] Deuterated compounds like **Atazanavir-d5** are valuable tools in pharmacokinetic studies, serving as internal standards for quantitative analysis by mass spectrometry-based methods.[1][3] This technical guide provides a detailed examination of the chemical structure and synthetic pathways of **Atazanavir-d5**, intended to support research and development in the pharmaceutical sciences.

Chemical Structure

Atazanavir-d5 possesses the same core structure as Atazanavir, with five hydrogen atoms replaced by deuterium. Its chemical formula is C38H47D5N6O7, and it has a molecular weight of approximately 709.89 g/mol .[2][4] The deuteration does not alter the fundamental chemical properties but provides a distinct mass signature crucial for its use as an internal standard.





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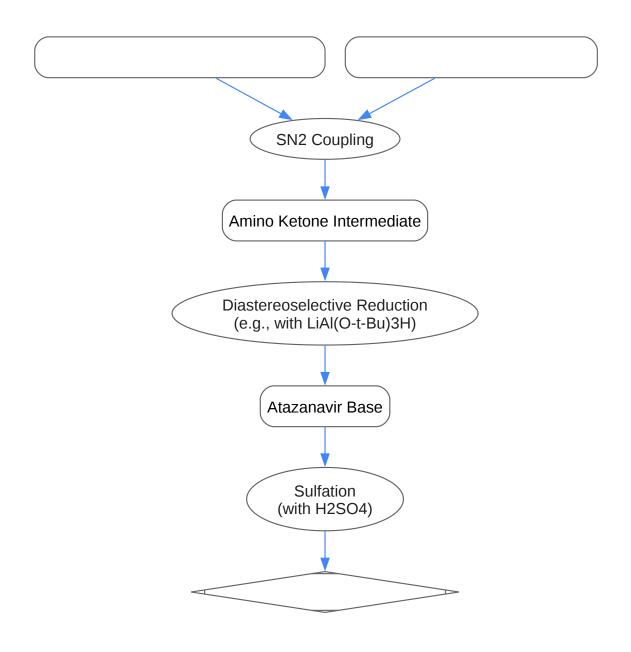
Caption: Chemical structure of Atazanavir-d5.

Synthesis of Atazanavir

The synthesis of Atazanavir, and by extension **Atazanavir-d5**, is a complex, multi-step process. A common and efficient approach is a convergent synthesis that involves the coupling of two key intermediates followed by a highly diastereoselective reduction to establish the correct stereochemistry of the hydroxyl group.[5] Another established pathway utilizes the ring-opening of a chiral epoxide intermediate.[5] The synthesis of **Atazanavir-d5** would typically involve the use of a deuterated starting material in one of these synthetic routes.

The following diagram illustrates a generalized workflow for the convergent synthesis of Atazanavir.





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Caption: Convergent synthesis workflow for Atazanavir.

Quantitative Data



The following table summarizes key quantitative data for Atazanavir and its deuterated analogue, **Atazanavir-d5**, compiled from pharmacokinetic studies.

Parameter	Analyte	Value	Unit	Reference
Molecular Weight	Atazanavir	704.86	g/mol	[6]
Molecular Weight	Atazanavir-d5	709.89	g/mol	[2]
Cmax (boosted with ritonavir)	Atazanavir	2897 (CV% 46)	ng/mL	[7]
Cmin (boosted with ritonavir)	Atazanavir	526 (CV% 57)	ng/mL	[7]
AUC (boosted with ritonavir)	Atazanavir	28605 (CV% 46)	ng∙h/mL	[7]
Mass Transition (MRM)	Atazanavir	m/z 705.3 to m/z 168.0	[3]	
Mass Transition (MRM)	Atazanavir-d5	m/z 710.2 to m/z 168.0	[3]	_

Key Experimental Protocols

The synthesis of Atazanavir involves several critical steps. The following protocols are adapted from established synthetic routes.[5]

Protocol 1: SN2 Coupling of Intermediates

- The acylated benzyl hydrazine intermediate is dissolved in a suitable aprotic solvent, such as dichloromethane (CH2Cl2).
- A non-nucleophilic base, for example, diisopropylethylamine (DIPEA), is added to the solution.
- The chloromethyl ketone intermediate, dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature.



- The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the reaction mixture is washed with an aqueous solution, such as saturated sodium bicarbonate, to neutralize any remaining acid.
- The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amino ketone intermediate.
- The crude product can be further purified by crystallization or column chromatography.

Protocol 2: Diastereoselective Reduction

- The amino ketone intermediate is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether (Et2O).
- The solution is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen).
- A solution of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H), is added dropwise to the cooled solution. The choice of this specific reducing agent is crucial for achieving high diastereoselectivity.[5]
- The reaction is stirred at this low temperature until the starting material is consumed, as monitored by TLC or HPLC.
- The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and allowed to warm to room temperature.
- The product is extracted into an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed, dried, and concentrated to afford the Atazanavir base.

Protocol 3: Preparation of Atazanavir Sulfate

• The purified Atazanavir base (e.g., 60 kg) is dissolved in ethanol (390 L).[5]



- Concentrated sulfuric acid (e.g., 5.16 L) is added to the solution at an ambient temperature of 25-30 °C.[5]
- The mixture is stirred for approximately 40 minutes.[5]
- An anti-solvent, such as n-heptane (498 L), is added to the mixture.
- To induce crystallization, the solution is seeded with a small amount of Atazanavir Sulfate crystals (e.g., 80 g).[5]
- The resulting suspension is stirred for an extended period (e.g., 16 hours) at 25-30 °C to ensure complete precipitation.[5]
- The solid product is collected by filtration, washed with a 1:1 mixture of ethanol and nheptane, and dried to yield the final Atazanavir Sulfate product.[5]

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